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molecular formula C8H5NO2 B1360260 2-Cyanobenzoic acid CAS No. 3839-22-3

2-Cyanobenzoic acid

Cat. No. B1360260
M. Wt: 147.13 g/mol
InChI Key: DTNSDCJFTHMDAK-UHFFFAOYSA-N
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Patent
US06458968B2

Procedure details

A mixture of 4 cyanobenzoic acid (1.47 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 20 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl-4-cyanodithiobenzoate (1.15 g, 43%). It was further characterized by 1H and 13C-NMR.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1C(O)=O)#[N:2].[CH2:12]([SH:19])C1C=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:21].[C:34]1([CH3:40])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:40]([S:21][C:12](=[S:19])[C:9]1[CH:8]=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=1)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)O)C=CC=C1
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
4.44 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography
WASH
Type
WASH
Details
eluting with benzene
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC(C1=CC=C(C=C1)C#N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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